Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate
CAS No.: 118128-78-2
Cat. No.: VC20842639
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118128-78-2 |
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Molecular Formula | C12H15NO2 |
Molecular Weight | 205.25 g/mol |
IUPAC Name | ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate |
Standard InChI | InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3,5,7,13H,2,4,6,8H2,1H3 |
Standard InChI Key | IVUBOWZGLSRVFX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C2CCCNC2=CC=C1 |
Canonical SMILES | CCOC(=O)C1=C2CCCNC2=CC=C1 |
Introduction
Chemical Identity and Structure
Molecular Characteristics
Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS: 118128-78-2) is characterized by its bicyclic structure featuring a tetrahydroquinoline core with an ethyl carboxylate group at the 5-position. The molecular formula is C12H15NO2 with a molecular weight of 205.25 g/mol . The compound consists of a benzene ring fused to a partially hydrogenated pyridine ring, forming the tetrahydroquinoline scaffold, with the ethyl ester group attached to the carbocyclic portion of the structure.
Structural Features
The tetrahydroquinoline scaffold represents a partially saturated quinoline system where the pyridine ring has undergone hydrogenation. This structural arrangement creates a nitrogen-containing heterocyclic compound with a secondary amine functionality within the ring system. The ethyl carboxylate group at the 5-position introduces a polar, reactive functionality that significantly influences the compound's physical and chemical properties .
Key Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Ethyl 1,2,3,4-Tetrahydroquinoline-5-Carboxylate
Synthetic Methodologies
Reaction Conditions
Table 2: Potential Reaction Conditions for Synthetic Transformations
Transformation | Reagents/Conditions | Expected Outcome |
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Ester Hydrolysis | NaOH/H2O, MeOH, rt to reflux | 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid |
N-Alkylation | Alkyl halide, K2CO3, acetone | N-alkylated derivatives |
Reduction | H2, Pd/C or Pt/C, EtOH or MeOH | Further reduced derivatives |
Transesterification | R-OH, acid catalyst, reflux | Alternative ester derivatives |
Amidation | R-NH2, coupling agent, base, DCM | Amide derivatives |
Structural Characterization and Analysis
Spectroscopic Profile
The structural confirmation of ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate would typically involve multiple spectroscopic techniques. Based on comparable compounds, the expected spectroscopic features would include:
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NMR Spectroscopy: The 1H NMR spectrum would show characteristic signals for the aromatic protons (6.5-8.0 ppm), tetrahydroquinoline ring protons (1.5-3.5 ppm), NH proton (broad signal, variable position), and ethyl ester protons (quartet at 4.0-4.5 ppm for CH2 and triplet at 1.0-1.5 ppm for CH3) .
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Infrared Spectroscopy: Key absorption bands would include ester C=O stretching (1700-1750 cm-1), N-H stretching (3300-3500 cm-1), and aromatic C=C stretching (1400-1600 cm-1).
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Mass Spectrometry: The molecular ion peak would be expected at m/z 205, corresponding to the molecular weight of the compound.
Chromatographic Analysis
Chromatographic techniques are essential for the isolation, purification, and analysis of ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate. These include:
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HPLC Analysis: Reversed-phase HPLC with UV detection would be suitable for analysis and purification, potentially using gradient elution with acetonitrile/water or methanol/water mobile phases.
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TLC Analysis: Silica gel chromatography with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) would be useful for monitoring reactions and preliminary purification.
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Column Chromatography: For purification, automated flash chromatography systems using silica gel columns with appropriate solvent systems would be effective, as demonstrated with related compounds .
Applications and Significance
Synthetic Utility
Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate serves as a valuable building block in organic synthesis due to its bifunctional nature. The presence of both a secondary amine and an ethyl ester group provides multiple sites for further functionalization, making it useful for constructing more complex molecular architectures .
The compound can serve as a starting material for:
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The synthesis of biologically active compounds containing the tetrahydroquinoline scaffold
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The preparation of libraries of derivatives with modified substitution patterns
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The development of chiral tetrahydroquinoline derivatives through asymmetric synthesis
Product Information | Details |
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CAS Number | 118128-78-2 |
Typical Purity | Minimum 95% |
Commercial Form | Not specified (likely solid or oil) |
Storage Conditions | Not specified (likely standard organic compound storage) |
Related Tetrahydroquinoline Derivatives
Positional Isomers
Several positional isomers of ethyl 1,2,3,4-tetrahydroquinoline-carboxylate are known, each with potentially different chemical and biological properties:
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Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 24562-76-3): This isomer features the ethyl ester at the 4-position rather than the 5-position . The changed position of the ester group may significantly affect the compound's reactivity and biological profile.
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Ethyl 1,2,3,4-tetrahydroquinoline-3-carboxylate: This compound has been utilized in the synthesis of more complex structures, including spirohydantoin derivatives that may possess biological activities .
Structural Analogues
Beyond positional isomers, structural analogues of interest include:
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Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate: This compound represents an isomeric heterocyclic system where the nitrogen atom is positioned differently in the ring structure, leading to distinct chemical properties .
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N-substituted derivatives: Various N-substituted derivatives of tetrahydroquinoline carboxylates have been synthesized and studied for their chemical properties and potential biological activities. For example, N-methyl-3-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate has been prepared using catalysts like phenyliodine(III) bis(trifluoroacetate) .
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Reduced or oxidized derivatives: Compounds with varying degrees of saturation in the heterocyclic ring system represent important analogues with potentially different applications.
Structure-Activity Relationships
Influence of Functional Groups
The position and nature of substituents on the tetrahydroquinoline scaffold significantly influence the compounds' chemical and biological properties:
Stereochemical Considerations
Tetrahydroquinoline derivatives with substituents at certain positions can exhibit stereoisomerism, which may significantly impact their biological activities:
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Substituents at positions 2, 3, and 4 of the tetrahydroquinoline ring can create stereogenic centers, leading to compounds with distinct three-dimensional arrangements.
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Stereoselective synthesis methods could potentially be employed to access specific stereoisomers with enhanced biological activities or selectivities.
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